![molecular formula C12H10FNO3 B2915044 methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate CAS No. 1171941-16-4](/img/structure/B2915044.png)
methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate
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Description
Methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a quinolone derivative that exhibits a unique chemical structure, making it an attractive candidate for drug development.
Scientific Research Applications
Synthesis of Heterocycles
This compound is a derivative of 4-Hydroxy-2-quinolones, which are valuable in drug research and development . They are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .
Pharmaceutical and Biological Activities
4-Hydroxy-2-quinolones and their derivatives, including “methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate”, have interesting pharmaceutical and biological activities . They are used in the development of drugs and have been the subject of many recent publications .
Antibacterial Properties
Fluoroquinolones, a family of compounds that includes “methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate”, have a high level of antibacterial activity . They surpass many antibiotics, including the third generation of cephalosporins and other chemotherapeutic antibacterials .
Inhibition of Bacterial DNA-Gyrase
Fluoroquinolones inhibit bacterial DNA-gyrase, which affects bacteria reproduction . This specific mechanism of action allows fluoroquinolones to be used for treatment of infectious diseases caused by strains resistant to many other classes of antibacterials .
Complex Formation with Metals
Fluoroquinolones can form complexes with metals . These complexes have various applications, including potential use in medicinal chemistry .
Synthesis of Fused Ring Systems
Quinolin-2,4-dione derivatives, including “methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate”, are used in the synthesis of fused ring systems . These systems have various applications in synthetic and natural chemistry .
properties
IUPAC Name |
methyl 2-(6-fluoro-4-oxoquinolin-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO3/c1-17-12(16)7-14-5-4-11(15)9-6-8(13)2-3-10(9)14/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPTBWEFNCOZCNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (6-fluoro-4-oxoquinolin-1(4H)-yl)acetate |
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